2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Overview
Description
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine and fluorine atoms, as well as a carboxylic acid methyl ester group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-Chloro-6-fluorobenzothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:
2-Chloro-6-fluorobenzothiazole+Methyl chloroformate→2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho or para to the nitrogen atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Hydrolysis: Acidic or basic conditions to facilitate the conversion of the ester to the carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazole derivatives.
Electrophilic Substitution: Halogenated or nitrated benzothiazole derivatives.
Hydrolysis: 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid.
Scientific Research Applications
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorobenzothiazole
- 2-Chloro-7-fluorobenzothiazole
- 2-Chloro-4-fluorobenzothiazole
Uniqueness
Compared to its analogs, 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester is unique due to the presence of the carboxylic acid methyl ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 2-chloro-6-fluoro-1,3-benzothiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVHEZTNMUUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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